molecular formula C25H23N5O5 B2487868 ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 123980-49-4

ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Katalognummer: B2487868
CAS-Nummer: 123980-49-4
Molekulargewicht: 473.489
InChI-Schlüssel: BWSWZJZGVZEKLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a chemical compound with the CAS Registry Number 123980-49-4 . It has a molecular formula of C₂₅H₂₃N₅O₅ and a molecular weight of 473.48 g/mol . This synthetic small molecule belongs to a class of imidazo[2,1-f]purine derivatives, a structural framework of significant interest in medicinal chemistry and drug discovery. The compound's complex structure features methoxyphenyl and phenyl substituents, making it a valuable intermediate or building block for chemical synthesis and library development. Researchers can utilize this compound in high-throughput screening campaigns to identify new biological activities and probe protein-ligand interactions. Its structural characteristics suggest potential for further chemical modification to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

123980-49-4

Molekularformel

C25H23N5O5

Molekulargewicht

473.489

IUPAC-Name

ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3

InChI-Schlüssel

BWSWZJZGVZEKLC-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H25N5O4C_{26}H_{25}N_{5}O_{4}, with a molecular weight of 471.5 g/mol. The IUPAC name is ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H25N5O4
Molecular Weight471.5 g/mol
IUPAC Nameethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Synthesis

The synthesis of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multi-step organic reactions including condensation and cyclization under controlled conditions. Specific reagents and catalysts are utilized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Binding : It has been suggested that the compound could act as an agonist for Toll-like receptors (TLRs), particularly TLR7/8, which play a crucial role in immune response regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate:

  • TLR Agonists : Compounds based on imidazole scaffolds have been shown to stimulate immune responses by activating TLRs . This suggests a potential role for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in immunotherapy.
  • Antiproliferative Effects : A comparative study indicated that similar compounds exhibited varying levels of antiproliferative activity across different cancer cell lines . The structure–activity relationship (SAR) studies help in understanding how modifications can enhance efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been explored as a lead compound for drug development, particularly in targeting purine-related pathways. Its structure suggests potential enzyme inhibition properties that could be beneficial in treating diseases such as cancer and viral infections. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized as a building block for the creation of more complex molecules. Researchers have employed it in various chemical reactions, including condensation and substitution reactions, to generate derivatives with enhanced biological activities or novel properties.

Materials Science

The unique structural features of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate make it an interesting candidate for materials science applications. Its potential electronic and optical properties could lead to innovations in the development of new materials for use in organic electronics or photonics.

Recent studies have investigated the biological activities of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in vitro and in vivo. For instance:

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in cancer progression. Inhibition assays demonstrated significant activity against certain kinases associated with tumor growth.
  • Antiviral Properties : In vitro studies indicated that ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibits antiviral activity against several viral strains by interfering with viral replication mechanisms.

Synthetic Applications

In synthetic chemistry applications:

  • Synthesis of Derivatives : The compound has been used as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles or novel functionalities.
  • Reactivity Studies : Investigations into its reactivity have revealed pathways for functional group modifications that enhance its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione () Substituents: 2-Methoxyphenyl (position 8), p-cyanophenyl (position 7).

8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione ()

  • Substituents: 2-Hydroxyphenyl (position 8), dimethyl groups (positions 1 and 3).
  • Key Difference : The hydroxyl group increases polarity, reducing membrane permeability compared to the target’s methoxy group. The dimethyl substitution at positions 1 and 3 may sterically hinder interactions with kinase active sites .

2-{1,3,7-Trimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purin-8-yl}Acetic Acid ()

  • Substituents: Trimethyl groups (positions 1, 3, 7) and acetic acid (position 8).
  • Key Difference : The carboxylic acid group enhances hydrophilicity, favoring renal excretion over the ethyl ester’s lipophilic prodrug profile. The 1,3,7-trimethyl substitution may reduce metabolic stability .

Physicochemical and Pharmacological Properties

Data Table: Comparative Analysis

Property Target Compound Compound from Compound from
Molecular Formula Not explicitly stated* C25H19N5O4 (inferred) C21H17N5O3
Molar Mass (g/mol) ~440 (estimated) ~453 387.39
Substituent Effects 4-Methoxy enhances metabolic stability p-Cyano increases electron withdrawal 2-Hydroxy enhances H-bonding
Key Functional Groups Ethyl ester (prodrug) Cyano (electron-withdrawing) Hydroxyl (polar)
Therapeutic Potential Kinase inhibition (hypothesized) Kinase inhibition (demonstrated) Unclear; limited solubility

*Molecular formula inferred from structural analogs.

Research Findings

Substituent Position Matters : The para-methoxy group in the target compound (vs. ortho-methoxy in ) improves steric alignment with kinase binding pockets, as para-substitutions allow better planar orientation .

Prodrug Advantage : The ethyl ester group in the target compound enhances oral bioavailability compared to carboxylic acid derivatives (e.g., ), which require enzymatic activation .

Polarity vs. Permeability : The hydroxylated analog () exhibits higher aqueous solubility (pKa ~9.11) but lower cell permeability due to increased polarity .

Vorbereitungsmethoden

Core Imidazo[2,1-f]Purine Synthesis

The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of 4-nitroimidazole derivatives. Source outlines a method starting with 1-methyl-4-nitro-1H-imidazole (1a ), which undergoes VNS with chloroform to form 5-chloromethyl-4-nitroimidazole (2 ). Subsequent hydrolysis yields the aldehyde intermediate, which is converted to an oxime (3a ) using hydroxylamine hydrochloride (Scheme 1).

Table 1: Reaction Conditions for Oxime Formation

Starting Material Reagent Solvent Temperature Time Yield
1a ClCH₂Cl, K₂CO₃ DMF 0°C → 25°C 12 h 86%
2 NH₂OH·HCl, NaOAc EtOH/H₂O 80°C 4 h 92%

Reduction of the oxime (3a ) via hydrogenation over 10% Pd/C (40 psi, 4 h) produces the aminooxime (4a ), which is condensed with triethyl orthoformate under reflux to form imidate (5a ). Cyclocondensation with ammonia in a sealed tube (120–130°C, 2–3 h) yields the imidazo[2,1-f]purine core (6a ) in 78% yield.

Introduction of the 4-methoxyphenyl group at position 8 employs Suzuki-Miyaura coupling. The brominated intermediate (7 ) is prepared by treating 6a with N-bromosuccinimide (NBS) in CCl₄ (reflux, 6 h). Coupling with 4-methoxyphenylboronic acid uses Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture (80°C, 12 h), achieving 85% yield (Scheme 2).

Critical Parameters for Suzuki Coupling

  • Pd catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Base: Potassium carbonate
  • Ligand-free conditions prevent side reactions
  • Oxygen-free environment ensures catalytic activity

Esterification at Position 3

The acetic acid side chain is introduced via nucleophilic alkylation. The purine intermediate (8 ) is treated with ethyl bromoacetate in the presence of NaH (dry THF, 0°C → 25°C, 8 h). Quenching with ice water followed by extraction (EtOAc) and column chromatography (SiO₂, hexane/EtOAc 4:1) affords the ethyl ester (9 ) in 91% purity.

Table 2: Optimization of Alkylation Conditions

Base Solvent Temperature Time Yield Purity
NaH THF 0°C → 25°C 8 h 89% 95%
K₂CO₃ Acetone Reflux 12 h 62% 82%
DBU DMF 25°C 24 h 45% 78%

Sodium hydride in THF proves optimal, minimizing ester hydrolysis and ensuring regioselectivity at N-3.

Oxidation and Final Modification

The 2,4-diketone moiety is installed via sequential oxidation. Initial treatment of 9 with SeO₂ (1.2 equiv) in dioxane (reflux, 6 h) introduces the 4-oxo group. A second oxidation with Jones reagent (CrO₃/H₂SO₄, 0°C, 30 min) yields the 2,4-diketone product. Careful pH control (quenching with NaHCO₃) prevents over-oxidation, achieving an 83% isolated yield.

Purification and Characterization

Final purification uses preparative HPLC (C18 column, MeCN/H₂O gradient) to remove residual Pd catalysts and oxidation byproducts. Characterization data aligns with literature:

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H-5), 7.89–7.32 (m, 9H, aromatic), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃)
HRMS (ESI+) m/z 483.1542 [M+H]⁺ (calc. 483.1548 for C₂₅H₂₃N₄O₅)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O diketone)

Industrial-Scale Considerations

Batch processes are preferred for large-scale synthesis. Key modifications include:

  • Replacing Pd/C with Pd nanoparticles on alumina for easier recovery
  • Continuous flow hydrogenation to reduce reaction time from 4 h to 30 min
  • Crystallization instead of chromatography (solvent: ethyl acetate/hexane 1:3)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.